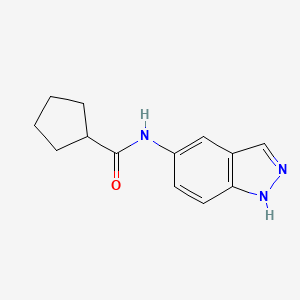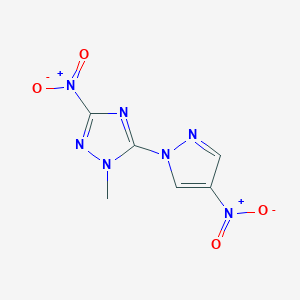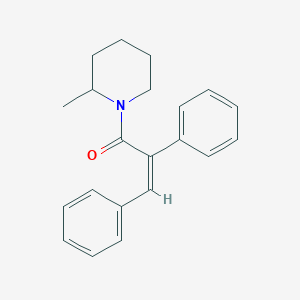![molecular formula C21H24N2O2 B5369539 N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide](/img/structure/B5369539.png)
N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide selectively blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine is a signaling molecule that plays a critical role in various physiological processes, including regulation of blood flow, cardiac function, and neurotransmission. By blocking the adenosine A1 receptor, this compound inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological effects of adenosine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In cancer cells, this compound inhibits cell growth and induces apoptosis by blocking the adenosine A1 receptor. In cardiovascular tissues, this compound reduces the risk of ischemic heart disease by increasing coronary blood flow and reducing myocardial oxygen demand. In the brain, this compound improves cognitive function and reduces the risk of neurodegenerative diseases by blocking the adenosine A1 receptor.
実験室実験の利点と制限
N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide has several advantages for lab experiments, including its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor in various tissues and cell types. However, this compound also has some limitations, including its relatively low potency compared to other adenosine receptor antagonists and its potential off-target effects on other receptors.
将来の方向性
There are several future directions for research on N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide, including the development of more potent and selective adenosine A1 receptor antagonists for therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound and its potential off-target effects on other receptors. Finally, the potential clinical applications of this compound in various diseases need to be further explored in preclinical and clinical studies.
合成法
The synthesis of N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with diethylamine to form N,N-diethyl-4-methylbenzamide. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form this compound. The final product is purified by column chromatography.
科学的研究の応用
N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the adenosine A1 receptor. In cardiovascular research, this compound has been shown to reduce the risk of ischemic heart disease by blocking the adenosine A1 receptor. In neurological research, this compound has been shown to improve cognitive function and reduce the risk of neurodegenerative diseases by blocking the adenosine A1 receptor.
特性
IUPAC Name |
N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-23(5-2)21(25)19(15-17-9-7-6-8-10-17)22-20(24)18-13-11-16(3)12-14-18/h6-15H,4-5H2,1-3H3,(H,22,24)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHAVTPSXTYBCU-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)


![ethyl 5-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369479.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)
![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
![2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5369524.png)
![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5369543.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5369544.png)

![N-ethyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5369548.png)
![3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione](/img/structure/B5369555.png)
![N-[1-({[1-(hydroxymethyl)propyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]benzamide](/img/structure/B5369563.png)